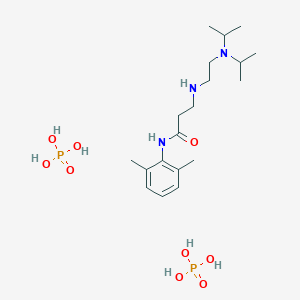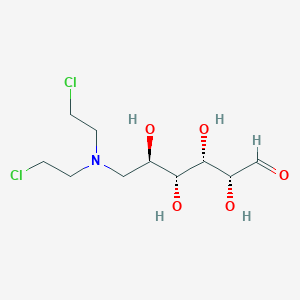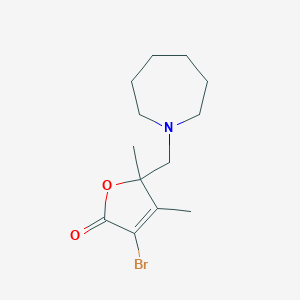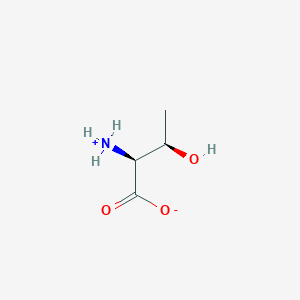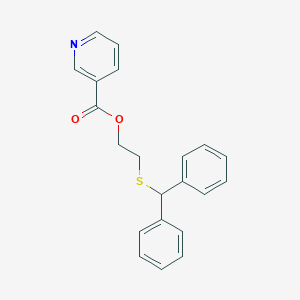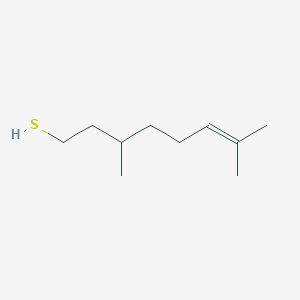
3,7-Dimethyloct-6-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloct-6-ene-1-thiol (DMOT) is a sulfur-containing organic compound that is widely used in scientific research. It is a volatile and highly reactive molecule that has a strong odor, similar to that of garlic or onion. DMOT is known for its unique chemical properties, which make it useful in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloct-6-ene-1-thiol is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 3,7-Dimethyloct-6-ene-1-thiol and a thiol group on a target molecule. This covalent bond formation can lead to changes in the structure and function of the target molecule, which can have downstream effects on biological processes.
Biochemische Und Physiologische Effekte
3,7-Dimethyloct-6-ene-1-thiol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 3,7-Dimethyloct-6-ene-1-thiol has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine. In vivo, 3,7-Dimethyloct-6-ene-1-thiol has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the metabolism of reactive sulfur species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,7-Dimethyloct-6-ene-1-thiol is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying the role of sulfur-containing compounds in biological systems. However, 3,7-Dimethyloct-6-ene-1-thiol is also highly volatile and has a strong odor, which can make it difficult to handle and use in certain lab settings. In addition, the reactivity of 3,7-Dimethyloct-6-ene-1-thiol can also lead to non-specific binding to other molecules, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 3,7-Dimethyloct-6-ene-1-thiol and its applications in scientific research. One area of interest is the development of new synthetic methods for 3,7-Dimethyloct-6-ene-1-thiol that are more efficient and scalable. Another area of interest is the use of 3,7-Dimethyloct-6-ene-1-thiol as a tool for studying the role of sulfur-containing compounds in disease processes, such as cancer and neurodegenerative diseases. Finally, there is also potential for the development of new derivatives of 3,7-Dimethyloct-6-ene-1-thiol that have improved specificity and reactivity for specific thiol-containing targets.
Synthesemethoden
3,7-Dimethyloct-6-ene-1-thiol can be synthesized using a variety of methods, including the reaction of 3,7-dimethyloct-6-en-1-ol with hydrogen sulfide gas, or the reaction of 3,7-dimethyloct-6-en-1-ol with thionyl chloride followed by reaction with sodium hydrosulfide. The yield of 3,7-Dimethyloct-6-ene-1-thiol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyloct-6-ene-1-thiol has a wide range of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,7-Dimethyloct-6-ene-1-thiol can be used as a sulfur-containing reagent for the preparation of thioethers, thioesters, and other sulfur-containing compounds. In analytical chemistry, 3,7-Dimethyloct-6-ene-1-thiol can be used as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds by gas chromatography-mass spectrometry (GC-MS). In biochemistry, 3,7-Dimethyloct-6-ene-1-thiol has been used as a tool to study the role of sulfur-containing compounds in biological systems, including the biosynthesis of sulfur-containing amino acids and the metabolism of reactive sulfur species.
Eigenschaften
CAS-Nummer |
102790-02-3 |
|---|---|
Produktname |
3,7-Dimethyloct-6-ene-1-thiol |
Molekularformel |
C10H20S |
Molekulargewicht |
172.33 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-ene-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
XDLLOALYSPYJEX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCS |
Kanonische SMILES |
CC(CCC=C(C)C)CCS |
Synonyme |
6-Octene-1-thiol, 3,7-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



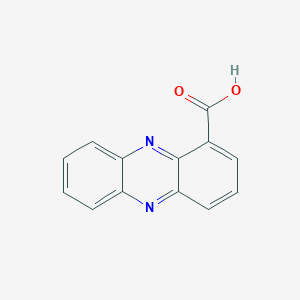
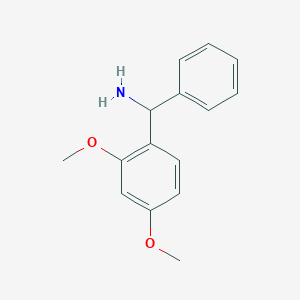
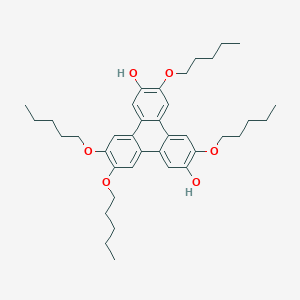
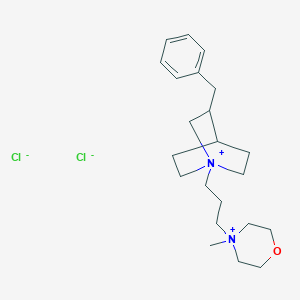
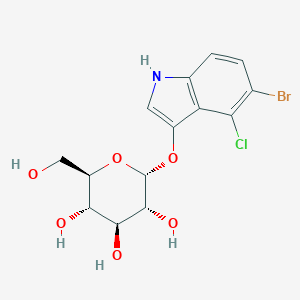
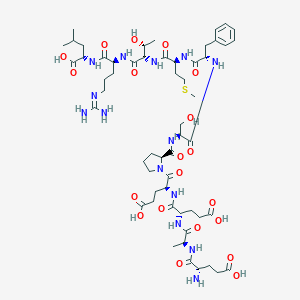
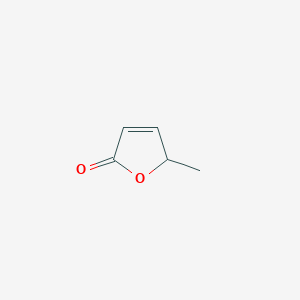
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
